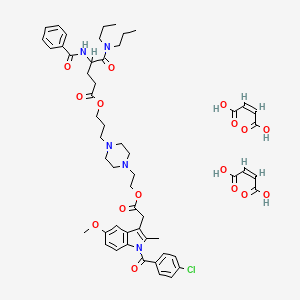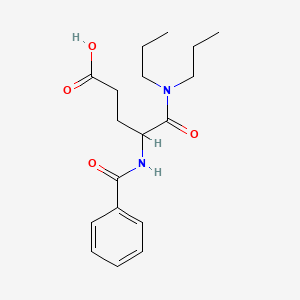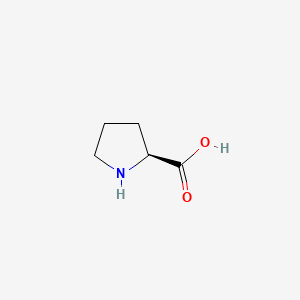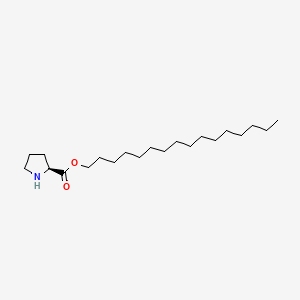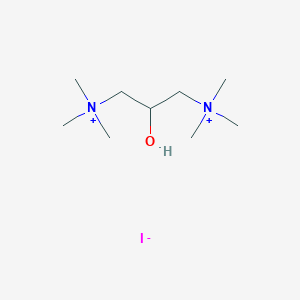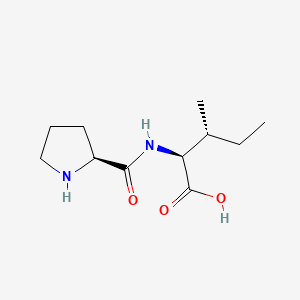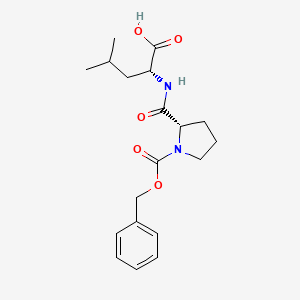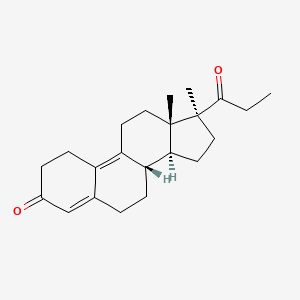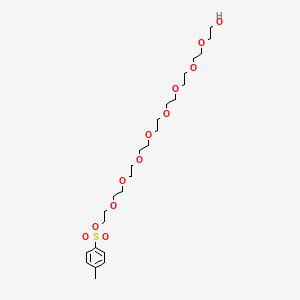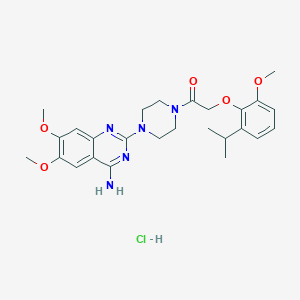
Rec 15/2615 dihydrochloride
描述
Rec 15/2615 dihydrochloride is a selective antagonist of the α1B-adrenergic receptor. This compound is known for its high affinity and selectivity towards the α1B subtype of adrenergic receptors, making it a valuable tool in pharmacological research. The chemical name of this compound is 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2-methoxy-6-(1-methylethyl)phenoxy]acetyl]piperazine dihydrochloride .
准备方法
The synthesis of Rec 15/2615 dihydrochloride involves several steps, starting with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and the phenoxyacetyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the final product .
化学反应分析
Rec 15/2615 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazoline core.
Reduction: This reaction can reduce the nitro groups to amines.
Substitution: This reaction can introduce different substituents on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
科学研究应用
Rec 15/2615 dihydrochloride is widely used in scientific research due to its selective antagonism of the α1B-adrenergic receptor. Its applications include:
Chemistry: Used as a reference compound in the study of adrenergic receptors.
Biology: Helps in understanding the role of α1B-adrenergic receptors in various physiological processes.
Medicine: Investigated for potential therapeutic applications in conditions involving adrenergic receptors.
Industry: Used in the development of new drugs targeting adrenergic receptors
作用机制
Rec 15/2615 dihydrochloride exerts its effects by selectively binding to and blocking the α1B-adrenergic receptor. This prevents the receptor from interacting with its natural ligands, thereby inhibiting the downstream signaling pathways. The molecular targets include the α1B-adrenergic receptor, and the pathways involved are those related to adrenergic signaling .
相似化合物的比较
Rec 15/2615 dihydrochloride is unique due to its high selectivity for the α1B-adrenergic receptor. Similar compounds include:
Prazosin: A non-selective α1-adrenergic receptor antagonist.
Tamsulosin: Selective for α1A-adrenergic receptors.
属性
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-(2-methoxy-6-propan-2-ylphenoxy)ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O5.2ClH/c1-16(2)17-7-6-8-20(33-3)24(17)36-15-23(32)30-9-11-31(12-10-30)26-28-19-14-22(35-5)21(34-4)13-18(19)25(27)29-26;;/h6-8,13-14,16H,9-12,15H2,1-5H3,(H2,27,28,29);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGSTPYGKYGQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35Cl2N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


